5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is an organic compound with the molecular formula C11H18BrN5. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(propan-2-yl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine.
Scientific Research Applications
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the propan-2-yl group on the piperazine ring, which may confer specific steric and electronic properties that influence its reactivity and biological activity. This distinguishes it from other similar compounds and may make it more suitable for certain applications.
Properties
CAS No. |
566158-43-8 |
---|---|
Molecular Formula |
C11H17BrN4 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
5-bromo-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C11H17BrN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZXIAZGFVKDPFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.